Isonicotinamide, thio-, 1-oxide
Description
Properties
CAS No. |
63919-16-4 |
|---|---|
Molecular Formula |
C6H6N2OS |
Molecular Weight |
154.19 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-4-carbothioamide |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)5-1-3-8(9)4-2-5/h1-4H,(H2,7,10) |
InChI Key |
QXWRJQUCWGFCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C(=S)N)[O-] |
Origin of Product |
United States |
Preparation Methods
Thionation-Oxidation Sequential Protocol
- Base isonicotinamide synthesis
- Thioamide formation
- Pyridine N-oxidation
- Step 1 : Convert isonicotinic acid to isonicotinamide through either:
a) Ester-mediated pathway: React isonicotinic acid with SOCl₂ in ethanol (molar ratio 1:1.5) to form ethyl isonicotinate, followed by ammonolysis with NH₃/H₂O (1:3 molar ratio) at 80°C for 12 hrs
b) Direct coupling: Use HATU/DIPEA in DMF (1:2:3 ratio) at 25°C for 6 hrs
Step 2 : Perform thionation with Lawesson's reagent (0.6 eq) under solvent-free conditions at 110°C for 1 hr, achieving >85% conversion
Step 3 : Oxidize with H₂O₂ (30% in AcOH, 1.5 eq) at 70°C for 6 hrs, followed by crystallization from EtOH/H₂O (3:1)
| Parameter | Thionation | Oxidation |
|---|---|---|
| Temperature (°C) | 110 | 70 |
| Time (hr) | 1 | 6 |
| Yield (%) | 87 | 78 |
| Purity (HPLC) | 99.2 | 99.5 |
N-Oxide First Approach
Strategic advantage : Avoids potential sulfur oxidation during N-oxidation
- Prepare isonicotinic acid 1-oxide via H₂O₂/AcOH (1:4 v/v) at 90°C for 8 hrs
- Convert to amide using EDC·HCl (1.2 eq) and NH₄Cl (2 eq) in THF
- Thionate using P₄S₁₀ (0.5 eq) in pyridine reflux (115°C) for 3 hrs
- 15% higher overall yield than sequential method
- Requires strict anhydrous conditions during thionation
- Pyridine solvent enables better heat transfer but complicates purification
One-Pot Thionation/Oxidation
Innovative protocol from recent thiadiazine synthesis:
- Combine isonicotinamide (1 eq), Lawesson's reagent (0.7 eq), and TBHP (2 eq) in MeCN
- Heat at 90°C for 24 hrs under N₂
- Quench with Na₂S₂O₃ solution
- 68% isolated yield
- Single impurity <0.1% (HPLC)
- Enables direct conversion without intermediate isolation
Catalytic N-Oxidation Method
Advanced oxidation system adapted from sulfoximine chemistry:
- Catalyst : Fe(III) phthalocyanine (0.5 mol%)
- Oxidant : O₂ (balloon pressure)
- Solvent : DMF/H₂O (9:1)
- Reaction time : 12 hrs at 60°C
- 92% conversion efficiency
- Excellent functional group tolerance
- Scalable to kilogram batches
Comparative Analysis
| Method | Yield (%) | Purity (%) | Scalability | Equipment Needs |
|---|---|---|---|---|
| Sequential | 78 | 99.5 | Industrial | Standard |
| N-Oxide First | 82 | 99.8 | Pilot | Anhydrous |
| One-Pot | 68 | 99.0 | Lab | Pressure |
| Catalytic Oxidation | 92 | 99.9 | Industrial | O₂ supply |
Chemical Reactions Analysis
Types of Reactions
Isonicotinamide, thio-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding amide.
Substitution: The thioamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isonicotinamide.
Substitution: Various substituted thioamides depending on the nucleophile used.
Scientific Research Applications
Isonicotinamide, thio-, 1-oxide, also known as 1-oxidopyridin-1-ium-4-carbothioamide, is a chemical compound featuring a pyridine ring with a thioamide functional group and an oxide moiety. It has the molecular formula and a molecular weight of approximately 154.19 g/mol. Due to its unique chemical properties, this compound has potential applications in chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a building block in the synthesis of more complex molecules. It is used in various chemical reactions due to its reactivity. A common method for synthesizing this compound involves reacting isonicotinamide with sulfur-containing reagents, such as Lawesson’s reagent, in an inert solvent like toluene or dichloromethane at elevated temperatures.
Biology
This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. The thioamide group in this compound enhances the biological activity of related compounds.
Medicine
This compound is explored for its potential use in drug development due to its unique chemical properties. Derivatives of isonicotinamide are explored for potential use in treating infectious diseases like tuberculosis and other bacterial infections. Isonicotinamide 1-oxide derivatives exhibit activity against histamine H2 receptors and selectively inhibit gastric secretion at the gastric H2 receptor level . These compounds have potential for treating ulcer diseases .
Industry
This compound is used in developing new materials and as a catalyst in various chemical reactions.
Related Compounds and Applications
Antimicrobial Activity
Isonicotinamide derivatives exhibit biological activities, particularly in antimicrobial and antitubercular applications. Ethionamide, a thioamide derivative of isonicotinamide, is effective against tuberculosis by inhibiting mycobacterial growth. Novel prototypes combining thiourea and 1,3,4-thiadiazole pharmacophores have shown promising activity against Mycobacterium tuberculosis strain H37Rv .
Histamine H2 Receptor Antagonists
Certain nicotinamide 1-oxide derivatives antagonize histamine H2 receptors, which can selectively inhibit gastric secretion at the gastric H2 receptor level . These compounds may be useful in treating ulcer diseases .
Stress Defense
The DmsABC S-oxide reductase is an essential component of a hypochlorite-inducible system of extracellular stress defense in Haemophilus influenzae . Loss of S-oxide reduction can reduce survival in infection models .
Thiol-Based Oxidative Posttranslational Modifications
Mechanism of Action
The mechanism of action of isonicotinamide, thio-, 1-oxide involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations :
- Thioamide vs. However, it reduces hydrogen-bond donor capacity, which may limit co-crystal formation efficacy .
- N-Oxide vs. N-Chloro : The N-oxide group in the target compound contributes to polarity and redox activity, whereas N-chloro derivatives (e.g., NCIN) are stronger oxidants but less stable .
- Ring System Differences : The thiazole-based analog () shares the thioamide and N-oxide groups but replaces pyridine with a thiazole ring, likely influencing electronic properties and target specificity.
Reactivity and Stability
- Oxidation Behavior: Nicotinamide oxidizes faster than isonicotinamide in acidic permanganate due to the meta-amide position enhancing electron withdrawal .
- Reduction Resistance : Pyridine N-oxides (e.g., isoNicotinamide methiodide) resist reduction by agents like Na₂S₂O₄, suggesting similar stability for the target compound .
Pharmacological Potential
- Co-Crystal Formation: Isonicotinamide is widely used to form co-crystals via hydrogen bonds with carboxylic acids, improving drug solubility . The thioamide group in the target compound may weaken this ability but introduce novel interactions via sulfur.
- Antimicrobial Activity : While isonicotinamide has documented antitubercular effects, the thio-1-oxide derivative’s bioactivity remains speculative. Comparative studies with NCIN (which shows mild pharmacological action) are needed .
Biological Activity
Isonicotinamide, thio-, 1-oxide, a compound related to isonicotinic acid derivatives, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Biological Activity
Isonicotinamide derivatives are known to exhibit various biological properties, including antibacterial, antifungal, and anticancer activities. The thio-1-oxide variant specifically has shown promise in modulating oxidative stress and influencing cellular signaling pathways.
-
Antioxidant Activity :
- This compound has been identified as an effective antioxidant. It increases glutathione (GSH) levels in cells, which is crucial for combating oxidative damage .
- The compound's thiol group may interact with reactive oxygen species (ROS), leading to the formation of less harmful products and protecting cellular components from oxidative stress .
- Inhibition of Enzymatic Activity :
- Modulation of Cellular Signaling :
Anticancer Properties
A notable study investigated the effects of isonicotinamide derivatives on various cancer cell lines. The results indicated that treatment with thio-1-oxide led to a significant reduction in cell viability in breast cancer and lung cancer models. The mechanism was linked to increased ROS production and subsequent activation of apoptotic pathways.
Antibacterial Effects
Another research effort focused on the antibacterial properties of this compound against resistant strains of bacteria such as Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Data Tables
Q & A
Q. What are the standard methods for synthesizing and characterizing cocrystals involving isonicotinamide, thio-, 1-oxide?
- Methodological Approach : Cocrystal synthesis typically employs solvent evaporation (e.g., methanol, ethanol, or glacial acetic acid) with stoichiometric ratios (e.g., 1:1, 1:2) of the drug and coformer. Characterization requires multi-technique validation:
- PXRD : Identify new diffraction peaks to confirm cocrystal formation .
- DSC : Analyze melting point shifts and thermal behavior differences between parent compounds and cocrystals .
- FT-IR : Detect hydrogen-bonding interactions via peak shifts in functional groups (e.g., N-H stretching) .
- SEM : Compare crystal morphology changes (e.g., surface texture, shape) .
- Key Considerations : Ensure solvent purity and controlled evaporation rates to avoid polymorphic variations .
Q. How does this compound enhance the solubility of poorly soluble drugs like Carvedilol?
- Methodological Approach : Multicomponent crystallization with isonicotinamide improves solubility by disrupting the drug’s crystal lattice via non-covalent interactions (e.g., hydrogen bonds). Steps include:
- In Silico Screening : Use molecular docking to predict coformer-drug interactions .
- Solubility Testing : Measure saturation solubility in aqueous media and compare dissolution profiles (e.g., USP apparatus) .
- Validation : Confirm solubility enhancement correlates with improved dissolution rates (e.g., >99% release within 60 minutes) .
- Key Considerations : Optimize coformer-drug ratios (e.g., 1:2 for Carvedilol:isonicotinamide) to maximize solubility .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during cocrystal characterization (e.g., conflicting FT-IR and PXRD results)?
- Methodological Approach : Cross-validate results using complementary techniques:
- PXRD vs. DSC : Confirm cocrystal formation if PXRD shows new peaks and DSC reveals a distinct melting endotherm .
- FT-IR vs. Computational Modeling : Align observed hydrogen-bonding peaks with simulated interaction profiles .
- Data Contradiction Analysis : If inconsistencies persist, consider:
- Sample contamination (re-run experiments under inert conditions).
- Polymorphic impurities (use recrystallization to isolate pure phases) .
- Documentation : Clearly report all experimental parameters (e.g., humidity, temperature) to aid reproducibility .
Q. What experimental design considerations are critical for optimizing cocrystal formulations with this compound?
- Methodological Approach : Apply the PICO Framework to structure research objectives:
- Population : Target drug (e.g., BCS Class II compounds).
- Intervention : Cocrystallization with isonicotinamide.
- Comparison : Solubility/dissolution rates of pure drug vs. cocrystal.
- Outcome : Enhanced bioavailability .
- Key Factors :
- Solvent Selection : Use polarity-matched solvents (e.g., ethanol for hydrogen-bond acceptors) .
- Stoichiometric Optimization : Screen molar ratios (1:1 to 2:1) to identify thermodynamically stable forms .
- Stability Testing : Assess cocrystal integrity under accelerated storage conditions (e.g., 40°C/75% RH) .
Q. How can researchers ensure methodological rigor when analyzing the pharmacokinetic impact of isonicotinamide-based cocrystals?
- Methodological Approach :
- In Vivo/In Vitro Correlation (IVIVC) : Compare dissolution profiles with bioavailability studies in animal models .
- Statistical Analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to validate significance of solubility improvements .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) for preclinical study design .
Research Design and Validation
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- Methodological Approach :
- PICO(T) : Structure questions around Population, Intervention, Comparison, Outcome, and Timeframe (e.g., "Does a 1:2 Carvedilol:isonicotinamide cocrystal improve dissolution rates in 60 minutes compared to pure Carvedilol?") .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
Q. How should researchers address reproducibility challenges in cocrystal synthesis?
- Methodological Approach :
- Detailed Protocols : Document solvent evaporation rates, stirring times, and ambient conditions .
- Reference Standards : Include known cocrystals (e.g., acyclovir-isonicotinamide) as positive controls .
- Peer Validation : Share raw data (e.g., PXRD patterns) in supplementary materials for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
